molecular formula C8H11NO2S B1517617 2-Tert-butyl-1,3-thiazole-4-carboxylic acid CAS No. 1086380-10-0

2-Tert-butyl-1,3-thiazole-4-carboxylic acid

Cat. No. B1517617
CAS RN: 1086380-10-0
M. Wt: 185.25 g/mol
InChI Key: XHUAGBHLKPPECG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Tert-butyl-1,3-thiazole-4-carboxylic acid” is a chemical compound with the molecular formula C8H11NO2S . It has a molecular weight of 185.25 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H11NO2S/c1-8(2,3)7-9-5(4-12-7)6(10)11/h4H,1-3H3,(H,10,11) . This indicates that the compound contains a thiazole ring with a tert-butyl group at the 2-position and a carboxylic acid group at the 4-position .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

  • Steric Effects and Resonance Inhibition : A study by Böhm and Exner (2001) explored the steric effects and steric inhibition of resonance in carboxylic acids, which can be relevant to the understanding of 2-tert-butyl-1,3-thiazole-4-carboxylic acid's structure and reactivity (Böhm & Exner, 2001).

  • Self-Assembly and Hydrogen Bonding : Research by Armstrong et al. (2002) on the self-assembly directed by NH⋅⋅⋅O hydrogen bonding in molecular arrays derived from tert-butylbenzoic acid can provide insights into the potential for this compound to form similar arrays (Armstrong et al., 2002).

  • Basicity and Chemical Stability : A study by Kim and Streitwieser (2002) measured the basicity of related carbenes in different solvents, which could be relevant for understanding the chemical behavior of this compound in various environments (Kim & Streitwieser, 2002).

  • Aggregation-Induced Emission Enhancement : Qian et al. (2007) discussed the aggregation-induced emission enhancement of certain compounds, which could be a relevant property for this compound under certain conditions (Qian et al., 2007).

  • Synthesis and Antibacterial Activities : Song, Ma, and Zhu (2015) explored the synthesis and antibacterial activities of related compounds, which might be applicable to this compound for potential antibacterial properties (Song, Ma, & Zhu, 2015).

  • Intramolecular Cyclization in Synthesis : Hao et al. (2000) described a novel intramolecular defluorinative cyclization approach, which could be relevant for the synthesis of compounds related to this compound (Hao et al., 2000).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-tert-butyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-8(2,3)7-9-5(4-12-7)6(10)11/h4H,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUAGBHLKPPECG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1086380-10-0
Record name 2-tert-butyl-1,3-thiazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Lithium hydroxide (2.8 g, 120.25 mmol) was added to a stirred mixture of ethyl 2-tert-butylthiazole-4-carboxylate (6.56 g, 30.76 mmol) in THF (100 mL) and water (40 mL). After 16 h, HCl (62.5 mL, 125 mmol) was added and the solution concentrated to ˜40 mL. The reaction mixture was partitioned between EtOAc and brine. The aqueous layer was extracted with EtOAc (×3). The combined organic layers were dried over magnesium sulphate, filtered and evaporated in vacuo to give the sub-title compound as an off white/yellow solid. Yield: 5.41 g
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
6.56 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
62.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Tert-butyl-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Tert-butyl-1,3-thiazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-Tert-butyl-1,3-thiazole-4-carboxylic acid
Reactant of Route 4
2-Tert-butyl-1,3-thiazole-4-carboxylic acid
Reactant of Route 5
2-Tert-butyl-1,3-thiazole-4-carboxylic acid
Reactant of Route 6
2-Tert-butyl-1,3-thiazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.